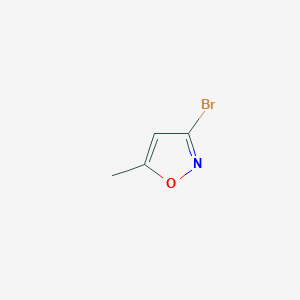

3-Bromo-5-methylisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-2-4(5)6-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLAWFDDNFPOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376825 | |

| Record name | 3-Bromo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25741-97-3 | |

| Record name | 3-Bromo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methylisoxazole: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methylisoxazole is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a reactive bromine atom on the isoxazole core, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthetic applications of this compound. While specific experimental data for this compound is limited in publicly available literature, this document compiles existing information and provides expert analysis based on the known reactivity of related isoxazole derivatives.

Chemical Structure and Properties

This compound possesses a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in a 1,2-arrangement. The ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position.

Chemical Structure:

Table 1: Chemical Identifiers and Basic Properties

| Identifier | Value |

| IUPAC Name | 3-bromo-5-methyl-1,2-oxazole |

| Synonyms | 3-Bromo-5-methyl-1,2-oxazole; Isoxazole, 3-bromo-5-methyl- |

| CAS Number | 25741-97-3[1] |

| Molecular Formula | C₄H₄BrNO[1] |

| Molecular Weight | 161.98 g/mol [1] |

| Appearance | Liquid[2] |

| Purity | ~96% (as commercially available)[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Density | 1.654 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 202.1 °C at 760 mmHg | --INVALID-LINK-- |

| Refractive Index | 1.507 | --INVALID-LINK-- |

| Flash Point | 76 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.422 mmHg at 25°C | --INVALID-LINK-- |

Reactivity and Potential Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom at an electron-deficient position on the isoxazole ring. This makes it susceptible to a range of transformations, particularly cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the isoxazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the isoxazole core and various aryl, heteroaryl, or alkyl groups, providing a powerful tool for the synthesis of diverse derivatives.

A generalized reaction scheme is as follows:

This methodology is crucial in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.

Nucleophilic Substitution Reactions

While less reactive than alkyl halides, the bromo-isoxazole moiety can undergo nucleophilic substitution reactions with strong nucleophiles. This can be a route to introduce a variety of functional groups at the 3-position of the isoxazole ring.

Potential in Drug Discovery and Development

The ability to functionalize this compound via cross-coupling and other reactions makes it an attractive starting material for the synthesis of novel isoxazole-containing compounds with potential therapeutic applications.

Experimental Protocols (Representative)

Although a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route would involve the bromination of a suitable precursor. Below is a representative, generalized protocol for the synthesis of a bromo-isoxazole derivative.

Synthesis of a 3-Bromo-isoxazole Derivative (General Procedure)

-

Starting Material: A suitable 5-methylisoxazole precursor.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of heterocyclic compounds.

-

Solvent: A non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or a polar aprotic solvent like N,N-dimethylformamide (DMF) could be employed.

-

Initiator (if applicable): For radical bromination, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide may be required, typically with heating.

-

Reaction Conditions: The reaction mixture would be stirred at an appropriate temperature (ranging from room temperature to reflux) for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

-

Work-up: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The residue would then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization: The structure of the purified product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not available, the following are predicted spectroscopic characteristics based on the analysis of related compounds and known chemical shift principles.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| CH ₃ | ~2.4 | Singlet | The methyl protons at the 5-position. |

| Isoxazole CH | ~6.2 | Singlet | The proton at the 4-position of the isoxazole ring. |

| ¹³C NMR | |||

| C H₃ | ~12 | Methyl carbon. | |

| C 4 | ~105 | Carbon at the 4-position of the isoxazole ring. | |

| C 3-Br | ~145 | Brominated carbon at the 3-position. | |

| C 5 | ~170 | Carbon at the 5-position of the isoxazole ring. |

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 161 and a characteristic M+2 peak of similar intensity at m/z 163, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching of the methyl and aromatic protons, C=N and C=C stretching vibrations of the isoxazole ring, and the C-Br stretching vibration.

Logical Workflow Diagram

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a small molecule like this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in organic synthesis and drug discovery. Its reactivity, particularly in cross-coupling reactions, allows for the straightforward generation of diverse molecular architectures based on the isoxazole scaffold. While detailed experimental and spectroscopic data for this specific compound are not widely published, this guide provides a comprehensive overview of its known properties and predictable behavior based on the established chemistry of related compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to 3-Bromo-5-methylisoxazole (CAS: 25741-97-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-methylisoxazole, a heterocyclic building block with applications in organic synthesis and medicinal chemistry. Due to the limited availability of in-depth technical data for this specific compound, this guide synthesizes the available information and draws logical comparisons with closely related isoxazole derivatives to present a thorough understanding of its properties, synthesis, and reactivity.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its basic physicochemical properties.

| Property | Value | Source |

| CAS Number | 25741-97-3 | - |

| Molecular Formula | C₄H₄BrNO | - |

| Molecular Weight | 161.99 g/mol | [1] |

| MDL Number | MFCD06660140 | [1] |

Synthesis and Reactivity

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its reactivity is primarily centered around the bromo-substituent at the 3-position, which can be displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions.

A documented application of this compound is as a precursor in the synthesis of 5-aminomethyl-3-hydroxyisoxazole, a psychoactive constituent of Amanita muscaria.[3] This synthesis proceeds via the formation of 3-methoxyisoxazole-5-acetic acid.[3]

A known reaction of this compound is its conversion to 3-methoxy-5-methylisoxazole.[4]

Reaction:

References

Synthesis of 3-Bromo-5-methylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 3-Bromo-5-methylisoxazole, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details experimental protocols for the most viable synthesis routes, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and implementation in a laboratory setting.

Executive Summary

The synthesis of this compound is most reliably achieved through a multi-step process commencing with readily available starting materials. The most prominent and well-documented pathway involves the initial synthesis of 3-amino-5-methylisoxazole, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 3-position. An alternative, though less detailed in current literature, involves the formation of the isoxazole core from a β-keto ester and hydroxylamine, followed by bromination of the resulting isoxazolone. This guide will focus on the more established Sandmeyer route, providing a comprehensive experimental protocol.

Pathway 1: Sandmeyer Reaction of 3-Amino-5-methylisoxazole

This pathway is a robust and widely applicable method for the introduction of a bromine atom onto the isoxazole ring. It involves two key stages: the synthesis of the 3-amino-5-methylisoxazole precursor and its subsequent conversion to the target molecule via a diazotization-bromination sequence.

Stage 1: Synthesis of 3-Amino-5-methylisoxazole

The synthesis of 3-amino-5-methylisoxazole can be accomplished through various methods. One common approach starts with the condensation of acetoacetonitrile with hydroxylamine. An alternative three-step synthesis beginning with ethyl acetate and acetonitrile has also been reported.

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole from Acetoacetonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetoacetonitrile (1.0 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure 3-amino-5-methylisoxazole.

Stage 2: Sandmeyer Reaction

The Sandmeyer reaction provides an efficient means of converting the amino group of 3-amino-5-methylisoxazole to a bromo group. This involves the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) bromide catalyst.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve 3-amino-5-methylisoxazole (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr). While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂) (1.05 equivalents) in water dropwise. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in aqueous HBr.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will evolve. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude this compound can be purified by column chromatography or distillation.

Quantitative Data

| Step | Starting Materials | Product | Typical Yield | Purity |

| Synthesis of 3-Amino-5-methylisoxazole | Acetoacetonitrile, Hydroxylamine hydrochloride | 3-Amino-5-methylisoxazole | Good to High | >95% |

| Sandmeyer Reaction | 3-Amino-5-methylisoxazole, NaNO₂, CuBr | This compound | Moderate | >97% |

Note: Yields are dependent on specific reaction conditions and purification methods.

Pathway Visualization

Caption: Synthesis of this compound via the Sandmeyer reaction pathway.

Alternative Pathway: Bromination of 5-Methylisoxazol-3-ol

An alternative route involves the initial construction of the isoxazole ring to form 5-methylisoxazol-3-ol, which exists in tautomeric equilibrium with 5-methylisoxazol-3(2H)-one. This intermediate can then potentially be brominated to yield the final product.

Stage 1: Synthesis of 5-Methylisoxazol-3(2H)-one

This is typically achieved by the condensation of a β-keto ester, such as ethyl acetoacetate, with hydroxylamine.

Experimental Protocol: Synthesis of 5-Methylisoxazol-3(2H)-one

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl acetoacetate (1.0 equivalent) and hydroxylamine hydrochloride (1.0 equivalent) in water or an alcohol/water mixture.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification: The product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

Stage 2: Bromination of 5-Methylisoxazol-3-ol

The conversion of the hydroxyl group at the 3-position to a bromine atom is a key step. This may be achieved using standard brominating agents.

Proposed Experimental Protocol: Bromination

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 5-methylisoxazol-3-ol (1.0 equivalent).

-

Addition of Reagent: Add a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) dropwise at a controlled temperature.

-

Reaction Conditions: After the addition, the reaction mixture is typically heated to facilitate the conversion. The reaction should be monitored by TLC.

-

Work-up and Purification: The reaction is carefully quenched with water or ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Note: This second stage is a proposed route and would require optimization of reaction conditions.

Pathway Visualization

Caption: Alternative synthesis of this compound via bromination of 5-methylisoxazol-3-ol.

Conclusion

This technical guide has outlined the primary synthetic strategies for obtaining this compound. The Sandmeyer reaction of 3-amino-5-methylisoxazole represents the most established and reliable method, with well-documented procedures for each step. The alternative pathway through the bromination of 5-methylisoxazol-3-ol presents a viable, though less characterized, option. Researchers and drug development professionals can utilize the detailed protocols and pathway visualizations provided herein as a foundation for the synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

Spectroscopic Data and Experimental Protocols for 3-Bromo-5-methylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Bromo-5-methylisoxazole. Due to the limited availability of public experimental spectra for this specific compound, the nuclear magnetic resonance (NMR) and infrared (IR) data presented herein are predicted values generated from computational models. The mass spectrometry data is based on the calculated molecular weight and isotopic distribution. This document also outlines comprehensive, standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted and calculated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.32 | Singlet | 1H | H-4 |

| 2.45 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C-5 |

| 145.0 | C-3 |

| 101.8 | C-4 |

| 12.0 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data is predicted.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Weak | C-H stretch (isoxazole ring) |

| ~2950 | Weak | C-H stretch (methyl group) |

| ~1610 | Medium | C=N stretch |

| ~1450 | Medium | C=C stretch |

| ~1380 | Medium | C-H bend (methyl group) |

| ~1050 | Strong | C-O stretch |

| ~650 | Strong | C-Br stretch |

Data is predicted.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 161 | ~100% | [M]⁺ (with ⁷⁹Br) |

| 163 | ~98% | [M]⁺ (with ⁸¹Br) |

Based on calculated molecular weight for the molecular formula C₄H₄BrNO.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

-

The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.

-

A total of 16 scans are acquired and the resulting free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same 400 MHz spectrometer, operating at a carbon frequency of 100 MHz.

-

A proton-decoupled pulse program is used.

-

The acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s.

-

Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

The FID is processed with a line broadening of 1.0 Hz.

-

The spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

-

For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) in a mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

2. Data Acquisition:

-

An FTIR spectrometer is used to record the spectrum.

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected first.

-

The sample is then placed in the infrared beam path.

-

The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction:

-

A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.

-

The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

2. Ionization and Analysis:

-

Electron ionization (EI) is employed with an electron energy of 70 eV.

-

The ion source temperature is maintained at approximately 200 °C.

-

The resulting ions are accelerated and separated by a quadrupole mass analyzer.

-

The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Physical properties of 3-Bromo-5-methylisoxazole (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of the chemical compound 3-Bromo-5-methylisoxazole, with a specific emphasis on its melting and boiling points. The information is presented to be a valuable resource for professionals in research and development.

Core Physical Properties

This compound, with the CAS number 25741-97-3, is a halogenated heterocyclic compound. Its physical state and thermal transition points are critical parameters for its handling, purification, and use in synthetic chemistry.

Data Presentation

The table below summarizes the available quantitative data for the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 202.1°C | at 760 mmHg[1] |

| Melting Point | Data not readily available | - |

Note: While the boiling point is documented, a specific melting point for this compound was not found in a review of readily available scientific literature. It is crucial to distinguish this compound from its isomers and derivatives, for which melting point data may be available.

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the available literature, the following outlines standard laboratory methodologies that would be employed for such characterization.

Melting Point Determination (General Protocol)

Should a solid sample of this compound be available, its melting point would typically be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination (General Protocol)

The reported boiling point of this compound would be determined using a micro-boiling point method or during distillation.

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a test tube or a distillation flask.

-

Apparatus Setup:

-

Micro Method: A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then securely attached to a thermometer.

-

Distillation Method: The liquid is placed in a distillation flask with boiling chips, and a distillation apparatus is assembled with a condenser and a collection vessel. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head.

-

-

Heating and Observation:

-

Micro Method: The apparatus is heated in a Thiele tube or an oil bath. The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Distillation Method: The liquid is heated to a steady boil. The temperature at which the vapor condenses on the thermometer and a stable temperature is recorded during the distillation of the bulk liquid is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 3-Bromo-5-methylisoxazole: Physicochemical Properties and Characterization

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the core physicochemical properties of 3-Bromo-5-methylisoxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document outlines its molecular formula and weight, and presents standardized experimental protocols for their determination.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Parameter | Value | Reference |

| Chemical Formula | C₄H₄BrNO | [1][2][3] |

| Molecular Weight | 161.98 g/mol | [1][2] |

| CAS Number | 25741-97-3 | [1][2] |

Experimental Protocols for Molecular Characterization

The determination of the molecular formula and weight of a novel or synthesized compound like this compound is a cornerstone of chemical analysis. The following protocols describe standard methodologies for achieving this.

2.1. Determination of Molecular Weight by Mass Spectrometry (MS)

Objective: To determine the precise molecular weight of the compound and obtain its mass fragmentation pattern for structural elucidation.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.

-

Ionization: The prepared sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. A high voltage is applied to generate a fine spray of charged droplets.

-

Mass Analysis: The generated ions are guided into the mass analyzer. The instrument is calibrated using a known standard immediately prior to the analysis. Data is acquired in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The high-resolution measurement allows for the determination of the exact mass, which is then used to infer the elemental composition. The isotopic pattern, particularly the characteristic signature of the bromine atom (¹⁹Br and ⁸¹Br), is used to confirm the presence of bromine.

2.2. Determination of Elemental Composition by Elemental Analysis

Objective: To determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 2-3 mg) of pure, dry this compound is placed into a tin capsule.

-

Instrumentation: A CHN elemental analyzer is used. The instrument is calibrated with a certified organic standard (e.g., acetanilide).

-

Combustion: The sample is introduced into a high-temperature combustion furnace (typically ~900-1000°C) in the presence of excess oxygen. The compound is completely combusted, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Separation and Detection: The resulting gases are passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then separated by a gas chromatography column. The concentration of each gas is measured by a thermal conductivity detector.

-

Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight. The results are compared with the theoretical percentages calculated from the proposed formula (C₄H₄BrNO) to confirm its elemental composition.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical compound such as this compound, from initial synthesis to final structural confirmation.

Caption: Workflow for the physicochemical characterization of a synthesized compound.

References

Delving into the Origins of 3-Bromo-5-methylisoxazole: An Early Literature Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the early literature surrounding the discovery and synthesis of 3-Bromo-5-methylisoxazole, a key intermediate in the synthesis of various pharmacologically active compounds. While a singular, seminal "discovery" paper for this specific molecule remains elusive in readily available literature, a pivotal 1968 publication by K. Bowden, G. Crank, and W. J. Ross in the Journal of the Chemical Society C: Organic provides the earliest detailed protocol for its synthesis, establishing it as a critical starting material for the synthesis of muscimol analogues. This guide will focus on the experimental procedures outlined in this key paper, presenting the data in a structured format for clarity and reproducibility.

Synthesis of this compound: A Foundational Protocol

The 1968 paper by Bowden, Crank, and Ross, titled "The synthesis of pantherine and related compounds," details the preparation of this compound from 3-Amino-5-methylisoxazole. This conversion is a crucial step in their synthetic route towards psychoactive compounds found in Amanita muscaria.

Experimental Protocol: From Amine to Bromide

The conversion of 3-Amino-5-methylisoxazole to this compound is achieved through a Sandmeyer-type reaction. The following protocol is adapted from the experimental section of the aforementioned 1968 publication.

Reaction: Diazotization of 3-Amino-5-methylisoxazole followed by bromination.

Reagents:

-

3-Amino-5-methylisoxazole

-

Sodium nitrite (NaNO₂)

-

Sulphuric acid (H₂SO₄)

-

Potassium bromide (KBr)

-

Copper sulphate (CuSO₄)

-

Copper turnings

Methodology:

-

A solution of sodium nitrite in water is added dropwise to a cooled, stirred suspension of 3-Amino-5-methylisoxazole in sulphuric acid. The temperature is maintained at 0°C throughout the addition.

-

This diazonium salt solution is then added in portions to a hot, stirred solution of potassium bromide and copper sulphate in water, containing copper turnings.

-

The mixture is heated, and the product is isolated by steam distillation.

-

The distilled product is then extracted from the aqueous distillate.

-

The resulting this compound is purified by distillation.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the 1968 paper by Bowden, Crank, and Ross for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 3-Amino-5-methylisoxazole |

| Yield | 45% |

| Boiling Point | 154-155 °C |

| Appearance | Liquid |

| Molecular Formula | C₄H₄BrNO |

| Molecular Weight | 162.0 |

Visualizing the Synthetic Pathway

To further clarify the experimental workflow, the following diagrams illustrate the logical progression of the synthesis.

Caption: Synthetic workflow for this compound.

Logical Relationship of the Synthetic Steps

The synthesis follows a clear, two-step logical progression. The initial diazotization of the amino group is a prerequisite for the subsequent substitution with a bromine atom.

Caption: Logical flow of the synthesis reaction.

Concluding Remarks for the Modern Researcher

The work of Bowden, Crank, and Ross in 1968 provides the foundational experimental details for the synthesis of this compound. While the term "discovery" in the context of this specific molecule's first synthesis is not explicitly detailed in this paper, it solidifies its importance as a readily accessible intermediate. For contemporary researchers in drug development, understanding this early methodology offers valuable insights into the chemical lineage of many modern isoxazole-containing pharmaceuticals. The provided protocol, though decades old, demonstrates a robust and effective method for the preparation of this versatile building block. Further exploration of the references within the 1968 paper and subsequent literature may yet uncover an even earlier, more fundamental report on the initial synthesis of this compound.

Reactivity Profile of the Isoxazole Ring in 3-Bromo-5-methylisoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the isoxazole ring in 3-Bromo-5-methylisoxazole. The isoxazole moiety is a crucial heterocycle in medicinal chemistry, and understanding its reactivity is paramount for the synthesis of novel drug candidates. This document details the key reactions of this compound, including nucleophilic substitution, metallation, palladium-catalyzed cross-coupling reactions, and potential ring-opening reactions. Experimental protocols, quantitative data, and logical diagrams are provided to facilitate a deeper understanding and practical application of its chemistry.

Introduction: The Isoxazole Core in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is present in numerous biologically active compounds and approved drugs, owing to its ability to participate in various non-covalent interactions with biological targets and its favorable metabolic stability. This compound is a versatile building block, with the bromine atom at the 3-position serving as a key handle for a wide range of chemical transformations. The electron-withdrawing nature of the isoxazole ring influences the reactivity of the C-Br bond, making it susceptible to a variety of synthetic manipulations.

General Reactivity of the Isoxazole Ring

The isoxazole ring is an electron-deficient aromatic system. This electronic nature deactivates the ring towards electrophilic aromatic substitution. Conversely, the ring protons exhibit a degree of acidity, with the proton at the 4-position being the most acidic in a 3,5-disubstituted isoxazole. Strong bases can deprotonate the ring, leading to the formation of organometallic intermediates. The N-O bond within the isoxazole ring is susceptible to cleavage under certain reductive or strong nucleophilic conditions, leading to ring-opening reactions.[1][2][3]

Key Reactions of this compound

The primary site of reactivity in this compound is the carbon-bromine bond at the 3-position. This section details the major classes of reactions that this versatile building block undergoes.

Nucleophilic Substitution Reactions

The C3 position of the isoxazole ring is electron-deficient, facilitating nucleophilic attack and displacement of the bromide ion. A variety of nucleophiles can be employed to introduce diverse functionalities at this position.

-

Amination: Primary and secondary amines can displace the bromide to form 3-amino-5-methylisoxazole derivatives. This reaction is often carried out in the presence of a base to neutralize the HBr generated.

-

Alkoxylation and Thiolation: Alkoxides and thiolates react with this compound to yield the corresponding ethers and thioethers. These reactions typically proceed under basic conditions.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product | Typical Yield (%) |

| Amine | Aniline | 3-Anilino-5-methylisoxazole | 60-80 |

| Alkoxide | Sodium methoxide | 3-Methoxy-5-methylisoxazole | 70-90 |

| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-5-methylisoxazole | 75-95 |

Note: Yields are estimates based on similar reactions with other heteroaryl bromides and may vary depending on the specific reaction conditions and substrate.

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1-1.5 eq).

-

A base, such as potassium carbonate or sodium hydride (1.5-2.0 eq), is added to the mixture.

-

The reaction mixture is heated to a temperature ranging from 80 to 150 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: General workflow for nucleophilic substitution on this compound.

Metallation Reactions

The bromine atom in this compound can be exchanged with a metal, such as lithium or magnesium, to form a highly reactive organometallic intermediate. These intermediates can then be quenched with various electrophiles to introduce a wide array of functional groups.

-

Lithiation: Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures results in halogen-metal exchange to form 3-lithio-5-methylisoxazole.

-

Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent, such as THF or diethyl ether, affords the corresponding Grignard reagent, 3-(bromomagnesio)-5-methylisoxazole.[4][5]

Table 2: Metallation and Subsequent Electrophilic Quench

| Metallation Reagent | Electrophile | Product | Typical Yield (%) |

| n-BuLi | DMF | 5-Methylisoxazole-3-carbaldehyde | 60-75 |

| n-BuLi | CO₂ | 5-Methylisoxazole-3-carboxylic acid | 55-70 |

| Mg | Acetone | 2-(5-Methylisoxazol-3-yl)propan-2-ol | 65-80 |

Note: Yields are estimates based on similar reactions with other heteroaryl bromides and may vary depending on the specific reaction conditions and substrate.

-

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.1 eq) dropwise.

-

The mixture is stirred at -78 °C for 1 hour.

-

The electrophile (1.2 eq) is then added, and the reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Caption: Logical flow for the metallation of this compound and subsequent reaction with an electrophile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form 3-aryl- or 3-vinyl-5-methylisoxazoles.[8][9][10][11]

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to synthesize 3-alkynyl-5-methylisoxazoles.[1][12][13][14][15]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form 3-amino-5-methylisoxazole derivatives. This method offers a complementary approach to direct nucleophilic substitution and often proceeds under milder conditions.[16][17][18][19][20]

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand Example | Product | Typical Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-5-methylisoxazole | 80-95 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 3-(Phenylethynyl)-5-methylisoxazole | 75-90 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/XPhos | 3-Morpholino-5-methylisoxazole | 70-85 |

Note: Yields are estimates based on similar reactions with other heteroaryl bromides and may vary depending on the specific reaction conditions and substrate.

-

To a degassed mixture of this compound (1.0 eq), the boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system (e.g., dioxane/water or toluene/water) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

The reaction mixture is heated to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions of this compound.

Ring-Opening Reactions

While the isoxazole ring is generally stable, it can undergo ring-opening under certain conditions. This reactivity can be either a desired transformation to access different scaffolds or an undesired side reaction.

-

Reductive Cleavage: Strong reducing agents can cleave the N-O bond, leading to the formation of β-enaminones or other acyclic products.

-

Nucleophilic Ring Opening: While less common for the aromatic isoxazole ring compared to isoxazolines, very strong nucleophiles under harsh conditions may induce ring cleavage.[21][22][23]

It is important for the synthetic chemist to be aware of these potential reaction pathways, especially when employing highly reactive reagents or elevated temperatures.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in drug discovery. Its reactivity is dominated by the transformations of the C3-bromo substituent. This guide has outlined the principal reaction pathways, including nucleophilic substitution, metallation followed by electrophilic quench, and a range of palladium-catalyzed cross-coupling reactions. By understanding and applying the principles and protocols described herein, researchers can effectively utilize this compound to construct a diverse array of complex molecules with potential therapeutic applications. The provided workflows and data tables serve as a practical resource for the design and execution of synthetic routes involving this important heterocyclic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN 2 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Key chemical reactions involving 3-Bromo-5-methylisoxazole

An In-depth Technical Guide to the Core Chemical Reactions of 3-Bromo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a reactive bromine atom at the 3-position allows for a wide array of chemical transformations, making it a valuable scaffold for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic substitution. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows are provided to serve as a practical resource for researchers in the field.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the isoxazole ring is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex derivatives from this simple precursor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling this compound with an organoboron compound, typically a boronic acid or its ester. This reaction is widely used to synthesize 3-aryl- or 3-vinyl-5-methylisoxazole derivatives.[1][2][3]

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Table 1: Suzuki-Miyaura Coupling Reaction Data

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | PdCl₂(dppf) | 2M Na₂CO₃ | Toluene/Dioxane | 85 | ~85-95 |

| 2 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-Xantphos | K₃PO₄ | 1,4-Dioxane | 110 | ~70-80 |

| 3 | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | ~90 |

| 4 | Vinylboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100 | ~80-90 |

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), Palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.), and base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add the appropriate solvent system (e.g., Toluene/Dioxane 4:1, 10 mL).

-

Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to the specified temperature (e.g., 85 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent like Ethyl Acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is catalyzed by both palladium and copper(I) and is essential for synthesizing 3-alkynyl-5-methylisoxazole derivatives.[5][6][7]

Caption: General scheme of the Sonogashira coupling reaction.

Table 2: Sonogashira Coupling Reaction Data

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | ~89 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 70 | ~92 |

| 3 | 1-Heptyne | PdCl₂(dppf) / CuI | Et₃N | DMF | 80 | ~85 |

| 4 | Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | 50 | ~88 |

-

Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., THF, 5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.025 equiv.).

-

Reagent Addition: Sequentially add the base (e.g., Diisopropylamine, 7.0 equiv.) and the terminal alkyne (1.1 equiv.).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for 3-6 hours until completion (monitored by TLC).

-

Work-up: Dilute the reaction with an etheral solvent (e.g., Et₂O) and filter through a pad of Celite®, washing thoroughly with the same solvent.

-

Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution in vacuo. Purify the residue by flash column chromatography on silica gel to yield the coupled product.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, coupling this compound with a primary or secondary amine.[8][9][10] This reaction is crucial for synthesizing various 3-amino-5-methylisoxazole derivatives, which are important pharmacophores.

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Table 3: Buchwald-Hartwig Amination Reaction Data

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 100 | ~95 |

| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | ~87 |

| 3 | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 90 | ~91 |

| 4 | Pyrrolidine | G3-XPhos Precatalyst | LHMDS | THF | 60 | ~93 |

-

Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., NaOᵗBu, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) and seal the vial with a Teflon-lined cap.

-

Reaction: Remove the vial from the glovebox and heat in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a plug of silica gel, eluting with additional Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the aminated product.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental organometallic reaction used to convert the C-Br bond of this compound into a C-metal bond, typically a C-Li or C-Mg bond.[11][12][13] This creates a potent isoxazolyl nucleophile that can react with various electrophiles. This reaction must be conducted at very low temperatures to prevent side reactions.

Caption: Workflow for metal-halogen exchange and electrophilic quench.

Table 4: Metal-Halogen Exchange and Electrophilic Quench Data

| Entry | Exchange Reagent | Electrophile (E⁺) | Product (E) | Temp (°C) | Yield (%) |

| 1 | n-BuLi (2.2 eq) | H₂O | -H | -100 to RT | ~80 |

| 2 | t-BuLi (2.1 eq) | Benzaldehyde | -CH(OH)Ph | -100 to RT | ~65 |

| 3 | i-PrMgCl / n-BuLi | CO₂ (dry ice) | -COOH | -20 to RT | ~75 |

| 4 | n-BuLi (2.2 eq) | CH₃I | -CH₃ | -100 to RT | ~70 |

-

Reaction Setup: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) to a flame-dried, three-neck flask under an argon atmosphere.

-

Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.

-

Exchange Reaction: Add the alkyllithium reagent (e.g., n-butyllithium, 2.2 equiv.) dropwise via syringe, ensuring the internal temperature does not rise above -95 °C. Stir the mixture for 30-60 minutes at this temperature.

-

Electrophilic Quench: Add a solution of the chosen electrophile (1.5 equiv.) in THF dropwise to the newly formed aryllithium species.

-

Warming: Allow the reaction to slowly warm to room temperature over several hours or overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the solution, remove the solvent under reduced pressure, and purify the crude product by flash column chromatography.[13]

Application in Drug Discovery: Signaling Pathway Inhibition

Derivatives of this compound have shown promise as potent and selective inhibitors of various biological targets. For example, 3-bromo-4,5-dihydroisoxazole derivatives have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) and activators of the Nrf2 antioxidant pathway by modifying Keap1.[14][15] These activities are relevant for developing therapies for cancer and inflammatory diseases.

Caption: Nrf2 pathway activation by an isoxazole-based inhibitor.

The isoxazole derivative acts as an electrophile, covalently modifying a cysteine residue on Keap1. This modification disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and subsequent degradation of Nrf2. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes like heme oxygenase-1 (HO-1).[15]

References

- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 12. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. joss.tcnj.edu [joss.tcnj.edu]

- 14. air.unipr.it [air.unipr.it]

- 15. researchgate.net [researchgate.net]

Commercial Availability and Synthetic Utility of 3-Bromo-5-methylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methylisoxazole (CAS No. 25741-97-3) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a reactive bromine atom on the isoxazole core, makes it a valuable precursor for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and a detailed experimental protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Introduction

The isoxazole scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals and clinical candidates. The introduction of a bromine atom at the 3-position of 5-methylisoxazole provides a chemical handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile diversification of the isoxazole core and the construction of libraries of novel compounds for biological screening. The strategic importance of this compound as an intermediate in the synthesis of bioactive molecules continues to drive interest in its commercial sources and synthetic applications.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The purity of the commercially available material is typically suitable for most synthetic applications, with higher purity grades available upon request. A summary of prominent suppliers is provided in Table 1.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity |

| A2B Chem | 25741-97-3 | 96% |

| Howei Pharm | 25741-97-3 | 95+% |

| Capot Chemical | 25741-97-3 | 98% (Min, GC) |

| ChemScene | 25741-97-3 | Not specified |

| CymitQuimica | 25741-97-3 | 96%[1] |

| Jiangsu Congzhong Chemical Co., Ltd. | 25741-97-3 | Not specified |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in chemical reactions. Key properties are summarized in Table 2.

Table 2: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 25741-97-3[2][3][4] |

| Molecular Formula | C₄H₄BrNO |

| Molecular Weight | 161.98 g/mol |

| Appearance | Liquid[1] |

| Boiling Point | 202.1°C at 760 mmHg[2] |

| Density | 1.654 g/cm³[2] |

| Flash Point | 76°C[2] |

| Refractive Index | 1.507[2] |

| InChI Key | ICLAWFDDNFPOFQ-UHFFFAOYSA-N[1] |

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl-aryl compounds. This compound is an excellent substrate for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids or their esters.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is adapted from general procedures for similar transformations.[1][5][6][7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (0.05 equiv) to the flask.

-

Add the degassed solvent system (1,4-dioxane/water) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualized Workflows and Mechanisms

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a readily available and synthetically valuable building block for the development of novel chemical entities. Its utility in robust and versatile transformations like the Suzuki-Miyaura cross-coupling reaction makes it an important tool for researchers in drug discovery and materials science. The information provided in this guide serves as a valuable resource for the procurement and effective utilization of this important chemical intermediate.

References

- 1. youtube.com [youtube.com]

- 2. This compound | 25741-97-3 [chemnet.com]

- 3. CAS 25741-97-3 this compound 25741973 | Chemical e-data Search [en.chem-edata.com]

- 4. 3-Bromo-5-methyl-1,2-oxazole | CAS#:25741-97-3 | Chemsrc [chemsrc.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocol for Suzuki-Miyaura Coupling with 3-Bromo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2] For drug development professionals, this reaction is invaluable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-methylisoxazole with various arylboronic acids. The resulting 3-aryl-5-methylisoxazole scaffold is a key building block in the synthesis of a wide range of compounds with potential therapeutic applications. The isoxazole ring is a privileged structure in medicinal chemistry, and the ability to introduce diverse aryl substituents at the 3-position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These examples demonstrate the versatility of the protocol with both electron-rich and electron-deficient coupling partners.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 16 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,2-Dimethoxyethane (DME)/H₂O (4:1) | 85 | 4 | 95 |

| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | THF/H₂O (10:1) | 80 | 18 | 85 |

| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 81 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound. Both conventional heating and microwave-assisted procedures are described.

Conventional Heating Protocol

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane, anhydrous (8 mL)

-

Water, degassed (2 mL)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of the inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 mmol) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-methylisoxazole.

Microwave-Assisted Protocol

Materials:

-

This compound (0.5 mmol, 1.0 equiv)

-

Arylboronic acid (0.75 mmol, 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.025 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

-

1,2-Dimethoxyethane (DME) (4 mL)

-

Water, degassed (1 mL)

-

Microwave reactor vial with a stir bar

-

Microwave synthesizer

Procedure:

-

Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), potassium carbonate (1.0 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

-

Solvent Addition: Add DME (4 mL) and degassed water (1 mL) to the vial.

-

Sealing and Purging: Securely cap the vial and purge with argon or nitrogen for 5 minutes.

-

Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 120-150 °C for 15-30 minutes.[3]

-

Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature. The work-up and purification procedure is the same as for the conventional heating protocol.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for performing the Suzuki-Miyaura coupling of this compound in a research laboratory setting.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for 3-Bromo-5-methylisoxazole as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-5-methylisoxazole as a versatile building block in organic synthesis and medicinal chemistry. The strategic placement of the bromine atom at the 3-position of the isoxazole ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Introduction to this compound in Synthesis

This compound is a valuable heterocyclic intermediate. The isoxazole core is a key pharmacophore in numerous biologically active compounds, and the presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the facile synthesis of substituted isoxazoles, which are important scaffolds in drug discovery, finding applications as, for example, cyclooxygenase (COX) inhibitors.[1] The methyl group at the 5-position also offers a site for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to synthesize 3-aryl-5-methylisoxazoles. Microwave-assisted protocols can significantly accelerate these reactions.[2][3]

Representative Reaction Scheme:

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-Bromo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals